Entacapone is a synthetic organic compound belonging to the class of nitrocatechols. It is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). []
Synthesis Analysis
The synthesis of entacapone involves a multi-step process. While detailed procedures are not extensively discussed in the provided literature, one study mentions the preparation of more lipophilic acyl and acyloxyacyl esters, an acyloxy alkyl ether, and an alkyloxycarbonyl ester of entacapone as potential prodrugs. []
Molecular Structure Analysis
Entacapone undergoes rapid metabolism in vivo, primarily through glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9, which exhibits a high affinity for entacapone. []
Mechanism of Action
Entacapone acts as a catechol-O-methyltransferase (COMT) inhibitor. It binds to the enzyme and prevents the methylation of catecholamines, such as levodopa and dopamine. [] By inhibiting COMT, entacapone increases the bioavailability of levodopa, prolongs its therapeutic effect, and reduces fluctuations in levodopa plasma concentrations. [, , , , , , ]
Physical and Chemical Properties Analysis
Entacapone is a greenish-yellow to yellow powder. It is poorly soluble in water, classifying it as a BCS class IV drug. [] Its lipophilicity is relatively low compared to some of its prodrug derivatives. []
Applications
Enhancing Levodopa Therapy: Entacapone is primarily used as an adjunct to levodopa therapy in the management of Parkinson's disease. It improves the bioavailability and reduces the daily variation of plasma levodopa, leading to improved motor control and reduced "off" time. [, , , , , , , , , , ]
Investigating Catecholamine Metabolism: Researchers utilize entacapone to study the role of COMT in catecholamine metabolism and its impact on various physiological processes. [, , , , ]
Exploring Potential in Other Conditions: Studies suggest that entacapone may hold therapeutic potential in conditions beyond Parkinson's disease, such as metabolic disorders. Research indicates its ability to inhibit FTO, a gene linked to obesity, and improve glucose tolerance in mice. [] Furthermore, entacapone has shown promise in alleviating acute kidney injury by inhibiting ferroptosis, a form of regulated cell death. []
Future Directions
Developing Controlled-Release Formulations: Research efforts could focus on developing controlled-release formulations of entacapone to further improve its pharmacokinetic profile and clinical benefits. [, ]
Investigating Long-Term Effects of COMT Inhibition: Further studies are needed to fully understand the long-term consequences of chronic COMT inhibition by entacapone, particularly its potential for tolerance development and rebound effects. []
Exploring Therapeutic Applications Beyond Parkinson's Disease: Given its potential in metabolic disorders and acute kidney injury, future research should explore entacapone's therapeutic applications in other conditions. [, ]
Related Compounds
Levodopa (L-DOPA)
Compound Description: Levodopa, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. It is a mainstay treatment for Parkinson's disease (PD), effectively alleviating motor symptoms by replenishing dopamine levels in the brain [, , , , , , , , , , , , , , , , , , , , , , , , ].
Relevance: Entacapone is co-administered with Levodopa to enhance its therapeutic effect in PD. Entacapone, a Catechol-O-methyltransferase (COMT) inhibitor, prevents the peripheral breakdown of Levodopa, thereby increasing its availability to the brain and prolonging its therapeutic effect [, , , , , , , , , , , , , , , , , , , , , , , , ].
Carbidopa
Compound Description: Carbidopa is a decarboxylase inhibitor commonly administered alongside Levodopa in the treatment of PD. It prevents the conversion of Levodopa to dopamine outside the brain, reducing side effects and increasing the amount of Levodopa that reaches the brain [, , , , , , , , , , , , , , , , , , , , , , , , ].
Relevance: Carbidopa is frequently co-administered with Entacapone and Levodopa. This triple combination therapy aims to maximize Levodopa availability to the brain by inhibiting both its peripheral decarboxylation (by Carbidopa) and its methylation (by Entacapone) [, , , , , , , , , , , , , , , , , , , , , , , , ].
3-O-Methyldopa (3-OMD)
Compound Description: 3-O-Methyldopa (3-OMD) is a major metabolite of Levodopa, formed by the action of COMT. 3-OMD competes with Levodopa for transport across the blood-brain barrier, potentially reducing the therapeutic efficacy of Levodopa [, , , , , , , , , , , , , , , , , , , , , , , , ].
Relevance: By inhibiting COMT, Entacapone significantly reduces the formation of 3-OMD. This reduction in 3-OMD levels contributes to the enhanced bioavailability and prolonged therapeutic effect of Levodopa observed with Entacapone co-administration [, , , , , , , , , , , , , , , , , , , , , , , , ].
3,4-Dihydroxyphenylacetic acid (DOPAC)
Compound Description: 3,4-Dihydroxyphenylacetic acid (DOPAC) is a metabolite of dopamine formed both within and outside the brain. While not directly involved in dopaminergic neurotransmission, DOPAC levels are often measured in research to assess dopamine metabolism [, , , , , , , , , , , , , , , , , , , , , , , , ].
Relevance: Entacapone administration typically leads to an increase in plasma DOPAC levels. This increase is attributed to the shunting of Levodopa metabolism away from 3-OMD formation and towards DOPAC production [, , , , , , , , , , , , , , , , , , , , , , , , ].
Homovanillic acid (HVA)
Compound Description: Homovanillic acid (HVA) is the major metabolite of dopamine in the brain and is commonly used as a marker of dopamine turnover in research [, , , , , , , , , , , , , , , , , , , , , , , , ].
Relevance: Studies on the effects of Entacapone on HVA levels have shown variable results, with some studies reporting a decrease in HVA levels with Entacapone treatment while others observed no significant changes [, , , , , , , , , , , , , , , , , , , , , , , , ].
Tolcapone
Compound Description: Tolcapone is another COMT inhibitor used as an adjunct to Levodopa in PD treatment. Unlike Entacapone, which primarily acts in the periphery, Tolcapone can penetrate the blood-brain barrier and inhibit both peripheral and central COMT [, , ].
Opicapone
Compound Description: Opicapone is a third-generation COMT inhibitor approved for use as adjunctive therapy to Levodopa/carbidopa in patients with PD experiencing motor fluctuations. It has a longer half-life than Entacapone, allowing for once-daily dosing [, ].
Relevance: Opicapone, like Entacapone, enhances the effects of Levodopa by inhibiting COMT. Their clinical efficacy appears comparable, although their pharmacokinetic profiles differ [, ].
Entacapone Phosphate
Compound Description: Entacapone Phosphate is a prodrug of Entacapone. Prodrugs are inactive compounds that are metabolized in the body to release the active drug [].
Safinamide
Compound Description: Safinamide is a medication used as an add-on treatment to Levodopa in PD patients experiencing motor fluctuations. It works through a dual mechanism of action, inhibiting both monoamine oxidase B (MAO-B) and glutamate release [].
Relevance: Safinamide and Entacapone are both used as adjunctive therapies to Levodopa in PD. Although they have distinct mechanisms of action, both aim to improve motor control and reduce "off" time in PD patients [].
Bromocriptine
Compound Description: Bromocriptine is a dopamine agonist used in the treatment of PD. It acts by directly stimulating dopamine receptors in the brain [, ].
Relevance: Bromocriptine and Entacapone represent different classes of drugs used in PD. Bromocriptine is a dopamine agonist, directly stimulating dopamine receptors, while Entacapone enhances the effect of Levodopa, a dopamine precursor [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Entacapone is a specific, potent, peripherally acting catechol-O-methyltransferase (COMT) inhibitor with IC50 of 151 nM for PD treatment.IC50 Value: 151 nMTarget: COMTin vitro: Entacapone inhibits catechol-O-methyltransferase(COMT) with similar IC50 in different tissues including live, duodenum, kidney and lung, but entacapone is more active than tolcapone in those tissues. Entacapone (< 100 μM) is a potent inhibitor of α-syn and β-amyloid (Aβ) oligomerization and fibrillogenesis, and also protects against extracellular toxicity induced by the aggregation of both proteins in PC12 cells.in vivo: Levodopa/carbidopa/entacapone has been shown to improve the pharmacokinetic profile of levodopa and provide superior symptomatic control compared with conventional levodopa/dopa decarboxylase inhibitor therapy. We report four case histories describing clinical experience of using levodopa/carbidopa/entacapone 200/50/200 mg, one of the latest doses of this formulation, in a range of patients with Parkinson/'s disease. These cases illustrate that levodopa/carbidopa/entacapone 200/50/200 mg provides improvements in symptomatic control.Clinical trial: The combination product carbidopa/levodopa/entacapone (CLE) was approved in 2003 for the treatment of PD patients.